3-Methylthieno[2,3-b]pyridine-2-carboxylic acid
Overview
Description
Scientific Research Applications
Synthesis and Cyclizations
3-Aminothieno[2,3-b]pyridine-2-carboxylic acid esters have shown potential in synthesizing novel compounds through reactions with other chemicals. For instance, N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides synthesized from these esters can produce mixtures of heterocyclization products (Chigorina, Dotsenko, & Bespalov, 2019).
Potential Anti-Inflammatory Applications
Research targeting novel molecules for potential anti-inflammatory applications has included the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, a structurally related molecule to 3-Methylthieno[2,3-b]pyridine-2-carboxylic acid (Moloney, 2001).
Spectroscopic Characterization
The compound 2-(4-methylpyridinium)-5-(4-pyridinium)-1,3-dithiolane-2,4-dicarboxylic acid dithiocyanate, derived from a similar compound, has been characterized using spectroscopic methods, highlighting the compound's potential for further scientific applications (Castiñeiras, Gil, & Sevillano, 2000).
Antitumor Activity
Studies have shown that derivatives of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, similar to this compound, exhibit potential antitumor activity, especially in triple negative breast cancer cell lines (Silva et al., 2021).
Novel Synthesis Applications
The preparation of new substituted methyl 3-azidothieno[2,3-b]pyridine carboxylates and their application in Huisgen’s 1,3-dipolar cycloaddition reactions demonstrate the compound's versatility in chemical synthesis (Chaouni et al., 2014).
Antimicrobial Activity
Some derivatives of this compound have been studied for their antimicrobial activities, showing potential in pharmaceutical applications (Bakhite, Abdel-rahman, & Al-Taifi, 2004).
Mechanism of Action
Target of Action
Related compounds such as pyridine and pyrimidine derivatives are known for their biological activity, including neurotropic, antimicrobial, antibacterial, anti-hiv, and anticancer properties .
Mode of Action
It is known that the compound is involved in multicomponent condensation reactions .
Biochemical Pathways
Related compounds have been shown to affect various biochemical pathways, contributing to their diverse biological activities .
Result of Action
Related compounds have been shown to exhibit a range of biological activities, including neurotropic, antimicrobial, antibacterial, anti-hiv, and anticancer effects .
Properties
IUPAC Name |
3-methylthieno[2,3-b]pyridine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-5-6-3-2-4-10-8(6)13-7(5)9(11)12/h2-4H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOONUVASVFRFSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=CC=N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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